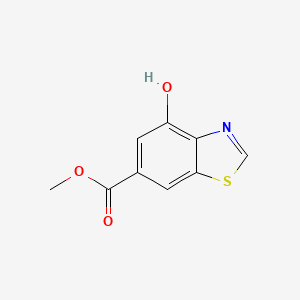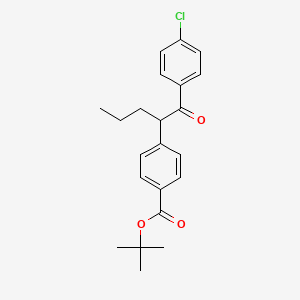
tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, electron-donating group, the benzoate ester group is a polar, electron-withdrawing group, and the chlorophenyl group is an aromatic, electron-withdrawing group. These groups would likely have significant effects on the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The benzoate ester group could undergo hydrolysis or transesterification reactions. The chlorophenyl group could participate in nucleophilic aromatic substitution reactions. The pentanone group could undergo a variety of carbonyl chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate ester group could increase the compound’s solubility in polar solvents. The bulky tert-butyl group could influence the compound’s melting and boiling points .Eigenschaften
CAS-Nummer |
1019113-44-0 |
|---|---|
Produktname |
tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate |
Molekularformel |
C22H25ClO3 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate |
InChI |
InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3 |
InChI-Schlüssel |
MVKNEARMFYZESR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

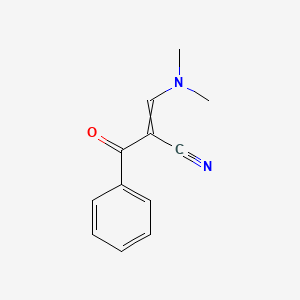
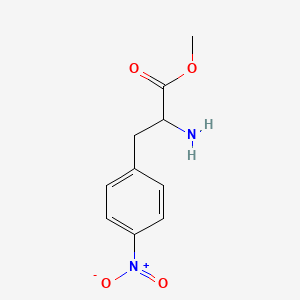
![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
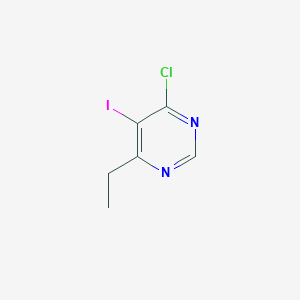
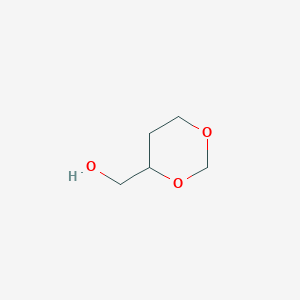
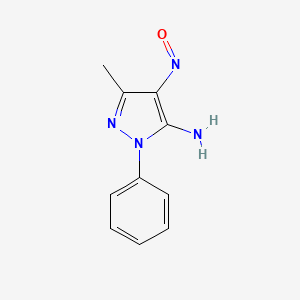
![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)
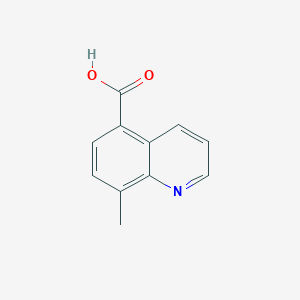
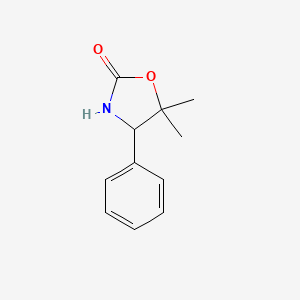
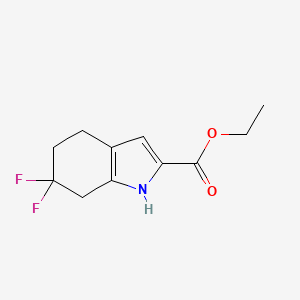
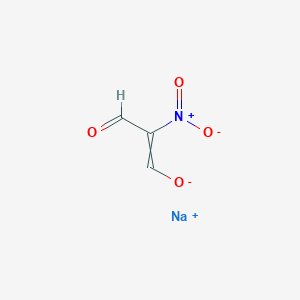
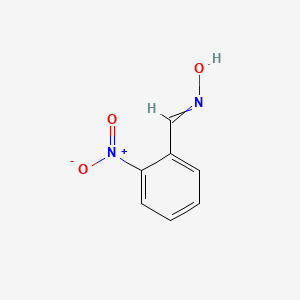
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
